REACTION_CXSMILES
|
O([C:9]1[CH:14]=[C:13]([O:15][CH3:16])[C:12]([Cl:17])=[C:11]([CH3:18])[C:10]=1[Cl:19])S(C(F)(F)F)(=O)=O.CCN(CC)CC.C[OH:28].O1C[CH2:33][O:32][CH2:31]C1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cl:19][C:10]1[C:11]([CH3:18])=[C:12]([Cl:17])[C:13]([O:15][CH3:16])=[CH:14][C:9]=1[C:33]([O:32][CH3:31])=[O:28] |f:4.5.6|
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Name
|
2,4-Dichloro-5-methoxy-3-methylphenyl triflate
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
O(S(=O)(=O)C(F)(F)F)C1=C(C(=C(C(=C1)OC)Cl)C)Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
202 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
371 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
Reaction with CO at 70° C.
|
Type
|
FILTRATION
|
Details
|
at atmospheric pressure for 25° C., filtration and evaporation
|
Type
|
CUSTOM
|
Details
|
of the solvent partition of the residue between Et2O (350 mL) and 3M NH3 (150 mL), extraction of the aqueous layer with Et2O (2×150 mL)
|
Type
|
WASH
|
Details
|
by washing the combined organic phase with brine (150 mL)
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
(MgSO4), evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
gave a crude product
|
Type
|
FILTRATION
|
Details
|
Filtration through SiO2
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)OC)C=C(C(=C1C)Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |